((4-(o-Tolyloxy)phenyl)sulfonyl)methionine
Description
((4-(o-Tolyloxy)phenyl)sulfonyl)methionine (CAS: 1009755-91-2) is a sulfonamide derivative of the amino acid methionine. Its structure comprises a methionine backbone linked to a sulfonyl group attached to a 4-(o-tolyloxy)phenyl moiety. Key physicochemical properties include a molecular weight of 395.49 g/mol, a purity of 95.0%, and an InChI key of LNDYBZOIEYVQNT-UHFFFAOYSA-N . The compound is primarily used in laboratory settings for synthetic chemistry applications, though specific biological or pharmacological roles remain underexplored in the available literature.
Properties
IUPAC Name |
2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-13-5-3-4-6-17(13)24-14-7-9-15(10-8-14)26(22,23)19-16(18(20)21)11-12-25-2/h3-10,16,19H,11-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDYBZOIEYVQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ((4-(o-Tolyloxy)phenyl)sulfonyl)methionine involves several steps, typically starting with the preparation of the o-tolyloxyphenyl sulfone intermediate. This intermediate is then reacted with methionine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
((4-(o-Tolyloxy)phenyl)sulfonyl)methionine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
((4-(o-Tolyloxy)phenyl)sulfonyl)methionine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((4-(o-Tolyloxy)phenyl)sulfonyl)methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular functions .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of N-sulfonylated amino acids, which are characterized by a sulfonyl group attached to the amino acid’s α-amino group. Below is a comparison with structurally related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |
|---|---|---|---|---|
| ((4-(o-Tolyloxy)phenyl)sulfonyl)methionine | 1009755-91-2 | C₁₉H₂₁NO₅S₂ | 395.49 | o-Tolyloxy-phenyl sulfonyl |
| ((4-(tert-Butyl)phenyl)sulfonyl)methionine | 1393654-69-7 | C₁₅H₂₃NO₄S₂ | 345.48 | tert-Butyl-phenyl sulfonyl |
| ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine | 1009232-49-8 | C₁₂H₁₃ClF₃NO₄S₂ | 391.81 | Chloro-trifluoromethyl-phenyl sulfonyl |
| N-{[4-(2-methylphenoxy)phenyl]sulfonyl}leucine | 1008956-66-8 | C₂₀H₂₅NO₅S | 391.48 | Leucine backbone, o-tolyloxy-phenyl sulfonyl |
Key Observations :
- The o-tolyloxy-phenyl sulfonyl group in the target compound introduces steric bulk compared to simpler substituents like tert-butyl or halogenated groups .
- The methionine backbone distinguishes it from analogues like leucine or phenylalanine derivatives, which may alter solubility or metabolic stability due to the thioether side chain .
Physicochemical Properties
While detailed data (e.g., melting points, solubility) are sparse for the target compound, inferences can be drawn from analogues:
- ((4-(tert-Butyl)phenyl)sulfonyl)methionine has a lower molecular weight (345.48 vs. 395.49) and likely higher hydrophobicity due to the tert-butyl group .
Biological Activity
((4-(o-Tolyloxy)phenyl)sulfonyl)methionine is a sulfonyl-containing compound that has garnered attention in recent years for its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and comparative analysis with similar compounds.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction may influence several biochemical pathways, resulting in significant changes in cellular functions .
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit specific enzymes, potentially affecting metabolic pathways.
- Protein Interaction: It modulates the activity of proteins involved in critical cellular processes.
Biological Applications
Research indicates that this compound has a variety of potential applications across different fields:
-
Medicinal Chemistry:
- Investigated for its therapeutic potential in drug development.
- Possible use as an antimicrobial agent due to its interactions with bacterial enzymes .
-
Biological Research:
- Studied for its effects on cellular signaling pathways.
- Used as a tool compound in biochemical assays to probe protein functions and interactions .
-
Industrial Applications:
- Employed in the synthesis of specialty chemicals and materials .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar sulfonyl-containing compounds:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| ((4-(o-Tolyloxy)phenyl)sulfonyl)alanine | Alanine instead of methionine | Potentially similar but less active |
| ((4-(o-Tolyloxy)phenyl)sulfonyl)glycine | Glycine instead of methionine | Varies in activity |
| ((4-(o-Tolyloxy)phenyl)sulfonyl)serine | Serine instead of methionine | Different interaction profile |
The unique combination of functional groups in this compound confers distinct chemical reactivity and biological activity compared to its analogs .
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound:
- Antimicrobial Activity: A study demonstrated that this compound exhibits significant inhibitory effects against certain bacterial strains, suggesting its potential as a lead compound for antimicrobial drug development .
- Enzyme Interaction Studies: Research involving enzyme assays indicated that this compound effectively inhibits specific target enzymes, which could have implications for treating diseases linked to these enzymes .
- Cellular Studies: In vitro studies have shown that this compound can alter cell signaling pathways, leading to changes in cell proliferation and apoptosis rates, highlighting its potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
